1,6-Dioxacyclododecane-7,12-dione

Catalog No.
S793478
CAS No.
777-95-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dioxacyclododecane-7,12-dione

CAS Number

777-95-7

Product Name

1,6-Dioxacyclododecane-7,12-dione

IUPAC Name

1,6-dioxacyclododecane-7,12-dione

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2

InChI Key

AXKZIDYFAMKWSA-UHFFFAOYSA-N

SMILES

C1CCC(=O)OCCCCOC(=O)C1

Canonical SMILES

C1CCC(=O)OCCCCOC(=O)C1

1,6-Dioxacyclododecane-7,12-dione, also known as adipic acid cyclic tetramethylene ester, is a cyclic organic compound characterized by its unique structure that includes two ketone groups at positions 7 and 12 on a 12-membered carbon ring. This compound has a molecular formula of C₁₀H₁₆O₄ and a molecular mass of 200.23 g/mol. The structure features two ether linkages at positions 1 and 6, contributing to its macrocyclic nature. The compound is primarily synthesized in laboratory settings and does not appear to occur naturally in significant quantities .

Currently, there's no scientific literature available on the specific mechanism of action of DCD.

  • Skin and eye irritation: Ketones can irritate the skin and eyes upon contact [].
  • Respiratory irritation: DCD might irritate the respiratory tract if inhaled.
Typical of diketones and cyclic esters. Notably, it can undergo nucleophilic addition reactions due to the presence of its carbonyl groups. These reactions may involve the formation of adducts with nucleophiles such as alcohols or amines, leading to the generation of more complex structures. Additionally, it can be used as a precursor in the synthesis of symmetrical cyclic diesters and dilactones, showcasing its versatility in organic synthesis .

The synthesis of 1,6-dioxacyclododecane-7,12-dione typically involves the reaction of appropriate starting materials under controlled conditions to form the cyclic structure. While specific synthetic pathways are not detailed in the literature, it is likely produced through methods common to diketones and cyclic esters. These methods may include condensation reactions or cyclization processes that facilitate the formation of the macrocyclic structure .

1,6-Dioxacyclododecane-7,12-dione has several applications primarily in the field of materials science and organic chemistry:

  • Polyurethane Adhesives: It is utilized in the production of polyurethane adhesives used in multilayer packaging materials.
  • Chemical Intermediate: The compound serves as an intermediate for synthesizing other cyclic diesters and dilactones .

These applications highlight its relevance in both industrial and research contexts.

Several compounds share structural characteristics with 1,6-dioxacyclododecane-7,12-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
1,4-DioxaneCyclic etherContains two oxygen atoms; lacks ketone groups
CyclohexanoneKetoneSix-membered ring; contains one ketone group
Adipic AcidDicarboxylic acidLinear structure; does not possess cyclic characteristics
CaprolactoneLactoneCyclic ester; used in polymer production
1,3-DioxolaneCyclic etherContains two oxygen atoms; lacks ketone groups

1,6-Dioxacyclododecane-7,12-dione is unique due to its specific arrangement of carbonyl groups within a macrocyclic framework, distinguishing it from other similar compounds that may lack either the cyclic structure or the diketone functionality .

XLogP3

1.1

UNII

K085AS8U9A

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

777-95-7

Wikipedia

1,6-dioxacyclododecane-7,12-dione

Dates

Modify: 2023-08-15

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